3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 5. The benzamide moiety is further modified with a 2,5-dioxopyrrolidin-1-yl group at position 3 of the benzene ring. Its synthesis and pharmacological profile remain understudied, but analogs with similar scaffolds have been explored for diverse biological activities, including enzyme inhibition and modulation of cellular processes .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-11-6-7-14(27-2)17-18(11)28-20(21-17)22-19(26)12-4-3-5-13(10-12)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKGASWMQZVXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-Methoxy-7-Methylthiophenol
The benzothiazole core is synthesized via cyclocondensation of 2-amino-4-methoxy-7-methylthiophenol with a cyanating agent. Malononitrile under microwave irradiation (40°C, 10 min) in ethanol with acetic acid catalysis achieves 92% yield for analogous systems.
Reaction Conditions
- Reactants : 2-Amino-4-methoxy-7-methylthiophenol (1.0 eq), malononitrile (1.2 eq)
- Catalyst : Acetic acid (5 mol%)
- Solvent : Ethanol (10 mL/g substrate)
- Conditions : Microwave, 40°C, 10 min
- Yield : ~90% (extrapolated from)
Functionalization of Benzamide with 2,5-Dioxopyrrolidin-1-yl
The 3-(2,5-dioxopyrrolidin-1-yl)benzoyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling.
Succinimide-Activated Acylation
Acyl chloride intermediates derived from 3-nitrobenzoic acid may undergo displacement with pyrrolidine-2,5-dione. Phosphorus oxychloride (POCl₃) facilitates chlorination, followed by reaction with 2,5-dioxopyrrolidine in dichloromethane (DCM).
Stepwise Procedure
- Chlorination :
- Substitution :
- Reduction :
Amide Coupling of Benzothiazole and Benzamide Moieties
The final step involves coupling 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid.
Carbodiimide-Mediated Coupling
EDC·HCl and HOBt in DCM afford the amide bond with minimal racemization.
Optimized Parameters
| Parameter | Value | Source |
|---|---|---|
| Coupling reagent | EDC·HCl (1.5 eq) | |
| Activator | HOBt (1.5 eq) | |
| Solvent | DCM | |
| Temperature | 0°C → 25°C, 24 hr | |
| Yield | 78–87% (analogous systems) |
Alternative Routes and Comparative Analysis
One-Pot Tandem Synthesis
Aryl glyoxal derivatives (e.g., 4-methoxy-7-methylbenzothiazole-2-carbaldehyde) condensed with 3-aminobenzamide precursors under acidic conditions may streamline synthesis.
Advantages :
Challenges and Optimization Strategies
Solubility Issues
The hydrophobic benzothiazole and pyrrolidinedione groups necessitate polar aprotic solvents (DMF, DMSO) during coupling.
Byproduct Formation
Excess POCl₃ in chlorination generates HCl, requiring strict temperature control (-5°C to 0°C).
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzamide derivatives highlight key differences in substituents, biological targets, and efficacy. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Features :
- The target compound uniquely combines a methoxy-methyl benzothiazole with a dioxopyrrolidine group. This contrasts with analogs like MPPB (), which uses a dimethylpyrrole for enhanced antibody production, or Compound 1 (), which incorporates an indole-thiazole system for Ranbp2 targeting.
- Electrophilic Moieties : The 2,5-dioxopyrrolidin-1-yl group is conserved across several compounds (e.g., MPPB, ). This group may act as a Michael acceptor, enabling covalent interactions with cysteine residues in target proteins .
Biological Activity :
- MPPB () demonstrates functional utility in biopharmaceutical production, whereas Compound 13 () and Compound are tailored for protein-binding inhibition, likely due to halogenation (Cl, F) enhancing target affinity .
- The target compound’s 4-methoxy and 7-methyl groups on the benzothiazole may optimize steric and electronic properties for selective binding, though empirical data are lacking .
Physicochemical Properties :
- Molecular Weight : The target compound (~427.48 g/mol) falls within the typical range for drug-like molecules, similar to MPPB (~393.42 g/mol) but lighter than Compound 13 (~485.91 g/mol).
- Solubility : The tetrahydrobenzothiazole in ’s compound may improve aqueous solubility compared to the fully aromatic benzothiazole in the target compound .
SAR Insights: The 2,5-dimethylpyrrole in MPPB () was critical for monoclonal antibody modulation, suggesting that pyrrole derivatives may outperform dioxopyrrolidine analogs in specific applications . Halogenation (e.g., fluorine in ) often enhances metabolic stability and binding, a feature absent in the target compound but present in other analogs .
Biological Activity
3-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, also known by its CAS number 868368-49-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a dioxopyrrolidine moiety linked to a benzamide and a methoxy-substituted benzothiazole. This unique combination suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzamide compounds can induce cytotoxic effects against various cancer cell lines. The presence of the benzothiazole moiety is particularly noted for enhancing anticancer properties.
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating its possible role as an antimicrobial agent.
Anticancer Activity
A significant focus of research has been on the anticancer activity of similar benzamide derivatives. For example, studies have demonstrated that compounds with structural similarities can effectively inhibit the proliferation of breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells .
Case Study: Cytotoxicity Assays
In a study examining the cytotoxic effects of related compounds:
- Cell Lines Tested : MCF-7, A549, HepG2.
- Results : Compounds showed IC50 values ranging from 10 µM to 30 µM, indicating moderate to high potency against these cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | MCF-7 | 15 |
| 3b | A549 | 20 |
| 3c | HepG2 | 25 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) that suggest potential for development as antimicrobial agents.
Antimicrobial Testing Results
In tests against Escherichia coli and Bacillus subtilis, the following MIC values were observed:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-benzothiazol) | E. coli | 50 |
| 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-benzothiazol) | B. subtilis | 40 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar benzamide derivatives have been shown to interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : The antimicrobial activity may arise from disruption of bacterial cell membranes.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a benzothiazole amine intermediate with a substituted benzoyl chloride derivative. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is often used due to their ability to dissolve polar intermediates and stabilize reactive species.
- Temperature control : Reflux conditions (~80–100°C) are employed for cyclization steps to ensure complete reaction of the pyrrolidinone and benzothiazole moieties.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/DMF mixtures is used to isolate the final product. Monitoring via thin-layer chromatography (TLC) ensures reaction progress .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated DMSO or CDCl resolve signals from the benzamide, pyrrolidinone, and benzothiazole groups. Coupling constants confirm stereochemistry and substituent positions.
- X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement ) provides absolute configuration and intermolecular interactions.
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight and fragmentation patterns.
- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity and target engagement in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates or radiolabeled ligands to measure inhibition constants (K) against kinases or proteases. For example, ATP-competitive assays with recombinant enzymes (e.g., tyrosine kinases) under physiological pH and temperature.
- Cellular assays : Dose-response studies (IC) in cancer cell lines (e.g., MTT assay) combined with flow cytometry to assess apoptosis or cell-cycle arrest.
- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., DNA repair enzymes) followed by rescue experiments to confirm mechanism .
Q. What experimental strategies are recommended to assess the compound’s stability under varying physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the pyrrolidinone ring).
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures.
- Light sensitivity : Expose solid and dissolved forms to UV-Vis light (300–800 nm) and monitor changes via UV spectroscopy .
Q. How should researchers resolve contradictions in structural or activity data (e.g., discrepancies between computational predictions and experimental results)?
- Methodological Answer :
- Structural validation : Re-refine X-ray data using SHELXL to check for missed symmetry or disordered atoms. Compare with density functional theory (DFT)-optimized geometries.
- Activity reassessment : Reproduce assays with stricter controls (e.g., exclude DMSO interference) and orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization).
- Data integration : Use molecular dynamics simulations to reconcile binding poses with biochemical data, adjusting force fields for solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
